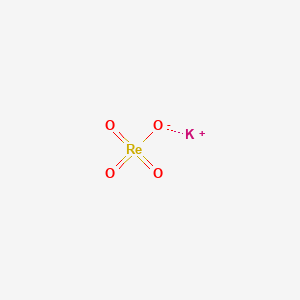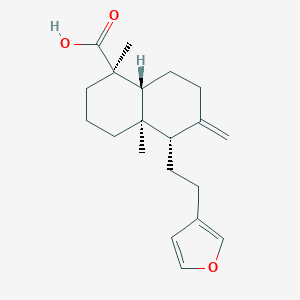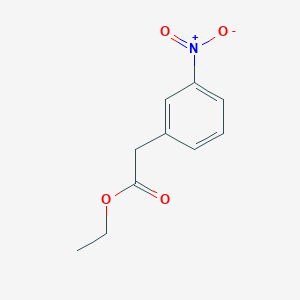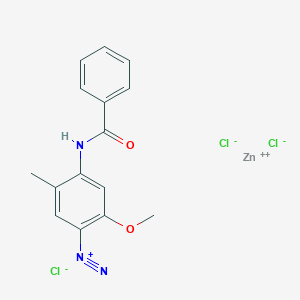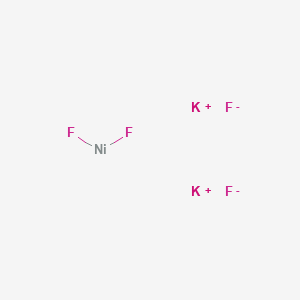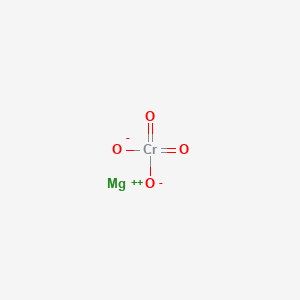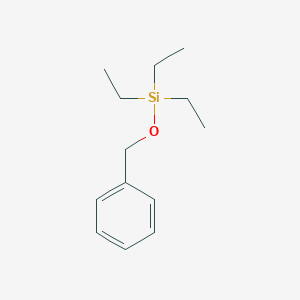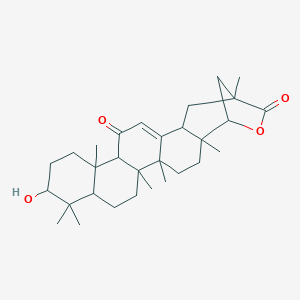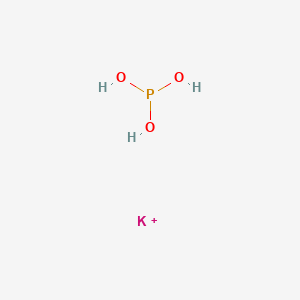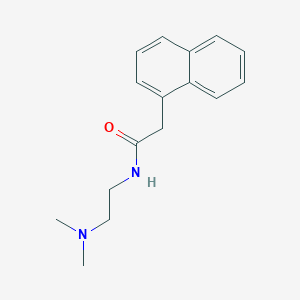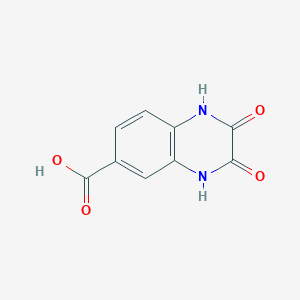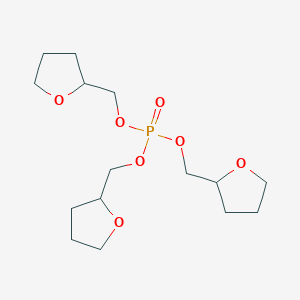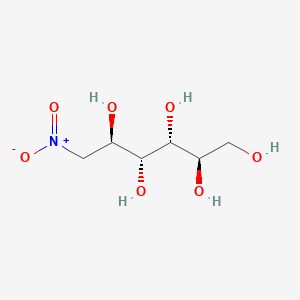
1-Deoxy-1-nitro-D-mannitol
描述
准备方法
1-Deoxy-1-nitro-D-mannitol can be synthesized through several methods. One common approach involves the reaction of 2-deoxy-D-ribose with nitromethane, leading to a mixture of epimeric 1-nitro-1,3-dideoxy-hexitols, which can be further processed to obtain 3-deoxy-D-glucose and 3-deoxy-D-mannose . Another method involves the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination of the resulting 2,5-anhydro-D-mannose .
化学反应分析
1-Deoxy-1-nitro-D-mannitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro-alcohols.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common reagents used in these reactions include nitromethane, nitrous acid, and various reducing agents. The major products formed from these reactions include 3-deoxy-D-glucose, 3-deoxy-D-mannose, and amino derivatives .
科学研究应用
1-Deoxy-1-nitro-D-mannitol has several scientific research applications:
Voltammetry: It is used as a reagent in differential pulse voltammetry for monitoring blood-brain barrier transport.
Biomedical Research: It plays a crucial role in the development of new antibacterial drugs for combating infections caused by specific pathogens.
Medical Imaging: It is involved in the synthesis of 2-deoxy-2-fluoro-D-glucose, which is important in medical imaging.
作用机制
The mechanism of action of 1-Deoxy-1-nitro-D-mannitol involves its interaction with molecular targets and pathways related to the blood-brain barrier. It acts as a voltammetric reagent, facilitating the monitoring of transport processes across the blood-brain barrier .
相似化合物的比较
1-Deoxy-1-nitro-D-mannitol can be compared with other similar compounds such as:
2-Deoxy-D-glucose: This compound is similar in structure but lacks the nitro group, making it more suitable for use in metabolic studies.
The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and applications in voltammetry and biomedical research .
属性
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCJTOUEGMYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915493 | |
| Record name | 1-Deoxy-1-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14199-83-8, 94481-72-8, 6027-42-5 | |
| Record name | 1-Deoxy-1-nitro-D-mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-nitro-L-galactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC159058 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC25292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-1-nitrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DN-Man allow researchers to study changes in blood-brain barrier permeability?
A1: DN-Man is detectable at low concentrations using differential pulse voltammetry (DPV) with a carbon fiber microelectrode. [] The researchers found a detection limit of 0.5 mmol/L and a linear relationship between DN-Man concentration and DPV signal. [] When injected intravenously, DN-Man crosses the blood-brain barrier slowly, which is typical for molecules that do not readily permeate this barrier. [] The researchers were able to monitor the concentration of DN-Man in the brain over time using DPV, providing a real-time measurement of blood-brain barrier permeability.
Q2: What is the significance of using electrical stimulation of the locus coeruleus (LC) in this study?
A2: The locus coeruleus (LC) is a brain region known to influence blood-brain barrier permeability through the release of neurotransmitters. [] By electrically stimulating the LC, the researchers aimed to induce a controlled change in blood-brain barrier permeability. They observed that LC stimulation led to a significant increase in DN-Man concentration in the brain, demonstrating the LC's role in modulating the blood-brain barrier. [] This suggests that DN-Man, coupled with DPV, can be used to study the dynamic relationship between neuronal activity and blood-brain barrier permeability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



